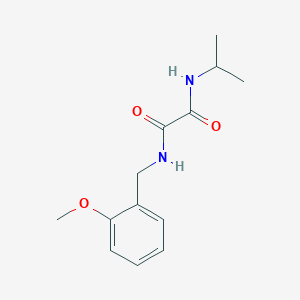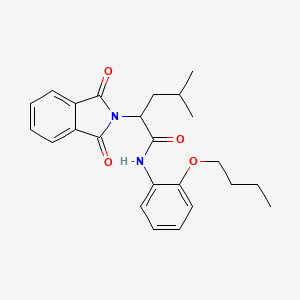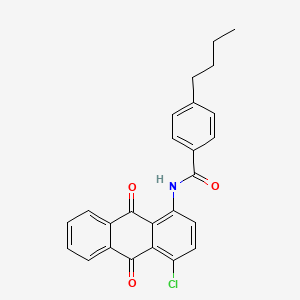
N-isopropyl-N'-(2-methoxybenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-N'-(2-methoxybenzyl)ethanediamide, also known as IMB-5, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. This compound has been found to have promising effects on the central nervous system, specifically in the areas of memory and learning. In
作用机制
The exact mechanism of action of N-isopropyl-N'-(2-methoxybenzyl)ethanediamide is not fully understood. However, it has been suggested that N-isopropyl-N'-(2-methoxybenzyl)ethanediamide may work by modulating the activity of neurotransmitters such as acetylcholine and glutamate. These neurotransmitters are involved in important processes such as memory and learning. By modulating their activity, N-isopropyl-N'-(2-methoxybenzyl)ethanediamide may improve cognitive function.
Biochemical and Physiological Effects:
N-isopropyl-N'-(2-methoxybenzyl)ethanediamide has been found to have a number of biochemical and physiological effects. In addition to its effects on memory and learning, N-isopropyl-N'-(2-methoxybenzyl)ethanediamide has also been found to have antioxidant properties. This may be beneficial in protecting against oxidative stress, which is implicated in a number of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-isopropyl-N'-(2-methoxybenzyl)ethanediamide is that it has been found to be relatively safe and well-tolerated in animal studies. This makes it a promising candidate for further research into its potential therapeutic applications. However, one limitation of N-isopropyl-N'-(2-methoxybenzyl)ethanediamide is that its exact mechanism of action is not fully understood. This may make it difficult to develop targeted therapies based on its effects.
未来方向
There are a number of future directions for research into N-isopropyl-N'-(2-methoxybenzyl)ethanediamide. One area of interest is its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies will be needed to determine the efficacy of N-isopropyl-N'-(2-methoxybenzyl)ethanediamide in these conditions. Additionally, more research is needed to fully understand the mechanism of action of N-isopropyl-N'-(2-methoxybenzyl)ethanediamide and its effects on neurotransmitters such as acetylcholine and glutamate. This may lead to the development of more targeted therapies based on its effects. Finally, research is needed to determine the long-term safety and efficacy of N-isopropyl-N'-(2-methoxybenzyl)ethanediamide in humans.
合成方法
The synthesis of N-isopropyl-N'-(2-methoxybenzyl)ethanediamide involves multiple steps, including the reaction of 2-methoxybenzylamine with 2-bromoacetophenone to form an intermediate product. This intermediate product is then reacted with isopropylamine and purified to obtain the final product, N-isopropyl-N'-(2-methoxybenzyl)ethanediamide. The synthesis of N-isopropyl-N'-(2-methoxybenzyl)ethanediamide has been optimized to increase the yield and purity of the final product.
科学研究应用
N-isopropyl-N'-(2-methoxybenzyl)ethanediamide has been studied for its potential applications in the field of neuroscience. Specifically, it has been found to have promising effects on memory and learning. In a study conducted on rats, N-isopropyl-N'-(2-methoxybenzyl)ethanediamide was found to improve memory retention and learning ability in a maze task. Further studies have also shown that N-isopropyl-N'-(2-methoxybenzyl)ethanediamide may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)15-13(17)12(16)14-8-10-6-4-5-7-11(10)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQEYAENDMCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(3,4-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5197578.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5197585.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5197593.png)

![({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine](/img/structure/B5197614.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)
![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)
![4-(1H-benzimidazol-2-ylthio)-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5197668.png)


![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5197686.png)
![methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5197694.png)